molecular formula C16H10BrClO2 B3043059 3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin CAS No. 720673-96-1

3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin

Cat. No.: B3043059
CAS No.: 720673-96-1
M. Wt: 349.6 g/mol
InChI Key: NDIRYIRGJBIHDU-UHFFFAOYSA-N
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Description

3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin is a useful research compound. Its molecular formula is C16H10BrClO2 and its molecular weight is 349.6 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Bromphenyl)-6-chloro-4-methylcoumarin is a notable compound within the coumarin family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with specific substitutions that enhance its biological activity:

  • Bromophenyl group at the 3-position.
  • Chloro group at the 6-position.
  • Methyl group at the 4-position.

These modifications contribute to its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition.

The biological activity of 3-(3-Bromphenyl)-6-chloro-4-methylcoumarin is primarily attributed to its ability to modulate enzyme activity and affect cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression .
  • Cellular Effects : It influences gene expression and cellular signaling, leading to apoptosis in cancer cells. The presence of substituents like chloro and methyl enhances its antiproliferative properties under both normoxic and hypoxic conditions .

Biological Evaluations

Recent studies have evaluated the compound's efficacy against various cancer cell lines, revealing significant antiproliferative effects. Below is a summary of findings from different studies:

Cell Line IC50 (μM) Condition Notes
HCT-1160.05 - 125.40NormoxicEffective across a range of concentrations
MDA-MB-231VariesAnoxicEnhanced activity under low oxygen conditions
HT-29Not specifiedBothNotable for high sensitivity to coumarin derivatives

Case Studies

  • Anticancer Activity : A study demonstrated that 3-(3-Bromphenyl)-6-chloro-4-methylcoumarin exhibited potent cytotoxicity against colorectal (HT-29) and breast cancer (MDA-MB-231) cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on carbonic anhydrases, particularly CA IX, which is implicated in tumor growth and metastasis. The findings indicated that it could serve as a selective inhibitor, potentially leading to reduced tumor proliferation .

Therapeutic Potential

The compound's diverse biological activities suggest several therapeutic applications:

  • Anticancer Agent : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a promising candidate for cancer therapy.
  • Enzyme Inhibitor : As an inhibitor of carbonic anhydrases, it may play a role in managing conditions associated with abnormal enzyme activity, including certain cancers .

Properties

IUPAC Name

3-(3-bromophenyl)-6-chloro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIRYIRGJBIHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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